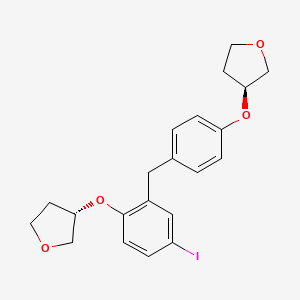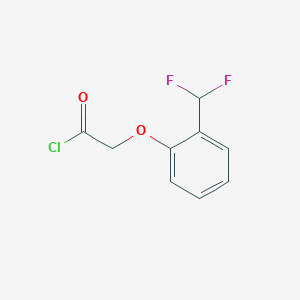
2-(2-(Difluoromethyl)phenoxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 2-(Difluoromethyl)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-(Difluoromethyl)phenol+Acetyl chloride→2-(2-(Difluoromethyl)phenoxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Difluoromethyl)phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2-(Difluoromethyl)phenoxy)acetic acid.
Reduction: The compound can be reduced to form 2-(2-(Difluoromethyl)phenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2-(Difluoromethyl)phenoxy)acetic acid: Formed by hydrolysis
2-(2-(Difluoromethyl)phenoxy)ethanol: Formed by reduction
Applications De Recherche Scientifique
2-(2-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of drug molecules with difluoromethyl groups, which can enhance metabolic stability and bioavailability.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acetyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of hydrochloric acid. The difluoromethyl group can influence the reactivity and stability of the compound by affecting the electron density on the phenoxy ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenoxyacetyl chloride
- 2-(Chloromethyl)phenoxyacetyl chloride
- 2-(Bromomethyl)phenoxyacetyl chloride
Uniqueness
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C9H7ClF2O2 |
|---|---|
Poids moléculaire |
220.60 g/mol |
Nom IUPAC |
2-[2-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-4-2-1-3-6(7)9(11)12/h1-4,9H,5H2 |
Clé InChI |
INHYDKXAVRMMFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)F)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

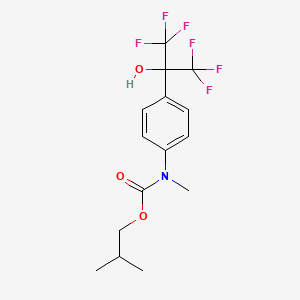
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)


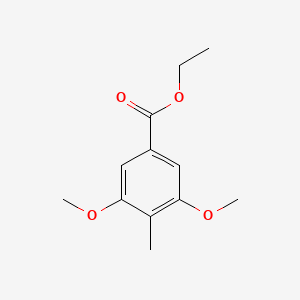
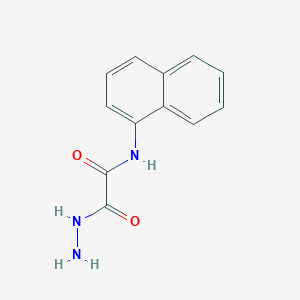
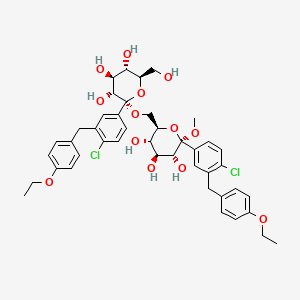
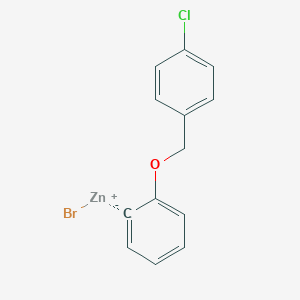
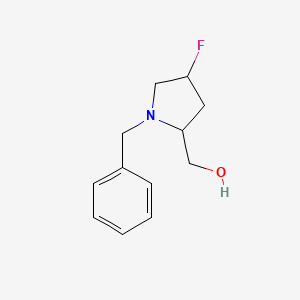
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
